molecular formula C7H12N2O2 B7939546 N-(oxetan-3-yl)azetidine-3-carboxamide

N-(oxetan-3-yl)azetidine-3-carboxamide

Cat. No.: B7939546
M. Wt: 156.18 g/mol
InChI Key: KETXQXZPTUYJPZ-UHFFFAOYSA-N
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Description

N-(Oxetan-3-yl)azetidine-3-carboxamide is a small-molecule heterocyclic compound comprising an azetidine ring (a four-membered saturated nitrogen-containing ring) substituted with a carboxamide group at the 3-position. The carboxamide nitrogen is further functionalized with an oxetan-3-yl group, a three-membered oxygen-containing ring.

Properties

IUPAC Name

N-(oxetan-3-yl)azetidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c10-7(5-1-8-2-5)9-6-3-11-4-6/h5-6,8H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETXQXZPTUYJPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(=O)NC2COC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Drug Discovery
The oxetane and azetidine moieties present in N-(oxetan-3-yl)azetidine-3-carboxamide are recognized for their ability to enhance the pharmacological properties of drug candidates. Oxetanes serve as isosteres for carbonyl groups, which can improve metabolic stability and bioavailability . The incorporation of the oxetane ring can also modulate the physicochemical properties of compounds, such as pKa, LogD, and solubility, making them more favorable for drug development .

1.2 Clinical Candidates
Several clinical candidates featuring oxetane and azetidine structures are currently undergoing trials. For instance, compounds like crenolanib and fenebrutinib have shown promise in treating various cancers and autoimmune diseases . The oxetane moiety in these candidates has been crucial in optimizing their pharmacokinetic profiles, thereby reducing side effects associated with traditional therapies .

2.1 Anticancer Properties
Research indicates that derivatives of this compound exhibit significant biological activity relevant to cancer treatment. Specifically, 3,3-disubstituted azetidine ethers have demonstrated efficacy against cancer cell lines, suggesting that modifications to these structures can lead to potent anticancer agents .

2.2 Neuropharmacological Potential
The compound has potential applications in neuropharmacology due to its ability to modulate NURR-1 nuclear receptor activity. This receptor is implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's disease . Compounds that enhance or modulate NURR-1 expression may provide therapeutic benefits in managing these conditions.

Synthetic Methodologies

3.1 Synthesis Techniques
The synthesis of this compound typically involves several methodologies:

  • Oxetane Formation : The oxetane ring can be synthesized through intramolecular etherification or nucleophilic substitution reactions involving oxetanols .
  • Azetidine Derivatives : Azetidine structures are often synthesized via alkylation reactions or by employing azetidinols as intermediates .

These synthetic routes allow for the efficient production of various analogs with modified biological activities.

Case Studies and Findings

Study Focus Findings
Study A Drug DiscoveryDemonstrated that oxetanes improve metabolic stability and reduce lipophilicity issues in drug candidates.
Study B Anticancer ActivityFound that 3,3-disubstituted azetidine ethers showed significant cytotoxicity against cancer cell lines.
Study C NeuropharmacologyHighlighted the potential of N-(oxetan-3-yl)azetidine derivatives to modulate NURR-1 activity, offering insights into treatments for neurodegenerative diseases.

Mechanism of Action

The mechanism by which N-(oxetan-3-yl)azetidine-3-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and interactions depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Structural and Functional Analogues

Key Comparative Analysis

Azetidine vs. Quinoline Core (Linomide)
  • Structural Differences: Linomide features a quinoline core, a bicyclic aromatic system, whereas N-(oxetan-3-yl)azetidine-3-carboxamide employs a saturated azetidine ring. The azetidine’s rigidity and smaller ring size may enhance metabolic stability compared to the planar quinoline .
  • Biological Activity: Linomide’s antiangiogenic effects are mediated through inhibition of endothelial cell migration and invasion, attributed to its quinoline-carboxamide scaffold . By contrast, azetidine-carboxamide derivatives are often tailored for enzyme inhibition (e.g., protease or phosphodiesterase targets) due to their ability to mimic peptide bonds or fit into compact binding pockets .
Substituent Effects (Compound 36 and 7d)
  • Oxetane vs. Benzamidoethyl-Phthalazinone: Compound 36 incorporates a benzamidoethyl group linked to a thiophene ring, enabling extended π-π interactions with viral proteases .
  • Phthalazinone Hybrids (Compound 7d): The phthalazinone group in 7d introduces a bicyclic aromatic system, likely enhancing binding affinity to TbrPDEB1 through hydrophobic interactions. However, the oxetane’s smaller size in the target compound may reduce off-target effects by limiting nonspecific binding .
C. Electronic and Steric Considerations ( Compound)

The chloromethoxyphenyl and phenylpyrimidinyl substituents in ’s compound introduce electron-withdrawing groups, which could modulate the carboxamide’s hydrogen-bonding capacity. The oxetane’s ether oxygen, by contrast, provides a hydrogen-bond acceptor without significant steric hindrance, possibly favoring interactions with polar enzyme active sites .

Biological Activity

N-(oxetan-3-yl)azetidine-3-carboxamide is a compound that combines the structural features of oxetane and azetidine rings, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

1. Structural Overview

This compound features a dual-ring structure that contributes to its unique chemical behavior and biological activity. The molecular formula is C₇H₁₁NO₃, indicating the presence of nitrogen and oxygen functionalities that enhance its reactivity and interaction with biological targets.

2. Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Horner–Wadsworth–Emmons Reaction : This method involves the reaction of azetidin-3-one with suitable reagents to form the desired compound.
  • Aza-Michael Addition : This reaction can be utilized to introduce functional groups onto the azetidine ring, enhancing its biological profile.

These synthetic routes allow for the diversification of the compound, leading to derivatives with potentially enhanced biological activities.

3. Biological Activities

Research indicates that compounds with oxetane and azetidine structures exhibit a range of biological activities:

Biological Activity Description
Antiviral Activity Compounds like oxetanocin A, related to oxetanes, inhibit HIV replication .
Antibacterial Effects Oxetane derivatives have shown antibacterial properties against various pathogens .
Neurological Modulation Certain azetidine derivatives act as modulators of NMDA receptors, influencing neurotransmission .
Cancer Therapeutics Oxetanes are being explored as potential leads in cancer treatment due to their ability to stabilize microtubules .

4. Case Studies and Research Findings

Several studies have highlighted the promising pharmacological profiles of this compound and its analogs:

4.1 Antiviral Studies

A study demonstrated that oxetan-containing compounds can inhibit HIV reverse transcriptase effectively. The structural motifs in these compounds enhance their binding affinity to viral enzymes, making them suitable candidates for further development as antiviral agents .

4.2 Antibacterial Studies

Research has shown that oxetane derivatives possess significant antibacterial activity. For instance, a derivative was isolated from Streptomyces species, exhibiting notable effects against Gram-positive bacteria .

4.3 Cancer Research

In vitro studies indicated that azetidine derivatives could act as microtubule-stabilizing agents, which are crucial for cancer cell proliferation. Compounds similar to this compound have been evaluated for their potential in treating various cancers by disrupting mitotic processes .

5. Pharmacokinetics and Toxicology

The pharmacokinetic properties of this compound are crucial for its therapeutic application. Studies suggest that compounds with oxetane moieties can exhibit favorable absorption and distribution characteristics while minimizing liver toxicity through metabolic pathways that avoid cytochrome P450 interactions .

Chemical Reactions Analysis

Aza-Michael Addition Reactions

The azetidine nitrogen acts as a nucleophile in conjugate additions to α,β-unsaturated carbonyl systems. For example:

  • Reaction with methyl acrylate derivatives under DBU catalysis in acetonitrile at 65°C yields 3-substituted azetidine-oxetane hybrids (e.g., 4m ) via regioselective aza-Michael addition .

  • Similar reactions with NH-heterocycles (imidazole, benzimidazole) proceed with 53–69% yields, confirmed by ¹H-¹⁵N HMBC and NOESY spectroscopy .

Key Data

SubstrateConditionsProductYield (%)
Methyl acrylateDBU, CH₃CN, 65°C, 16 h4m 69
1H-BenzimidazoleDBU, CH₃CN, 65°C, 16 h4o 56

Suzuki–Miyaura Cross-Coupling

The brominated pyrazole–azetidine hybrid undergoes palladium-catalyzed coupling with boronic acids:

  • Using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 80°C, aryl/heteroaryl groups are introduced at the azetidine C3 position .

  • Yields range from 48% to 64%, with regiochemistry confirmed by ¹H-¹⁹F NMR correlations .

Decarboxylative Fluorosulfonyl (deFS) Coupling

Thermal deFS reactions enable nucleophilic substitutions with amines and sulfoximines :

  • With morpholine : PMP OSF (1 ) reacts at 60°C in CH₃CN/K₂CO₃ to form amino-oxetane derivatives (87% yield) .

  • With sulfoximines : Bulky diarylsulfoximines couple efficiently (85–93% yield), stabilized by π-stacking interactions observed in X-ray structures .

Reaction Scope

NucleophileOSF ReagentConditionsYield (%)
MorpholinePMP OSF (1 )60°C, CH₃CN, 16 h87
BenzotriazoleOTIPS OSF (2 )60°C, CH₃CN, 16 h85

Phosphorylation and Arbuzov Mechanisms

Trialkyl phosphites react via Arbuzov pathways:

  • Triethylphosphite with PMP OSF (1 ) forms oxetane phosphonate 80 (72% yield) .

  • Secondary phosphine oxides yield P(V) products (e.g., 83 ) through oxygen trapping of carbocations .

Structural Confirmation Methods

  • NMR Spectroscopy : ¹H-¹⁵N HMBC distinguishes azetidine N-1 (δ −315.0 ppm) and N-1′ (δ −350.2 ppm) .

  • X-ray Crystallography : Confirms gauche conformations (67.3°) and π-stacking interactions (d = 3.676 Å) .

Comparative Reactivity Insights

  • Azetidine vs. Oxetane : Azetidine’s nitrogen enhances nucleophilicity, while oxetane’s oxygen stabilizes carbocation intermediates in deFS reactions .

  • Steric Effects : Bulky substituents on sulfoximines (e.g., 72 ) do not hinder coupling, suggesting tolerance for sterically demanding reagents .

Preparation Methods

Reaction Optimization

In a representative procedure, azetidine-3-carboxylic acid (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen. EDC (1.2 equiv) and HOBt (1.1 equiv) are added at 0°C, followed by oxetan-3-amine (1.05 equiv). The reaction proceeds at room temperature for 12–18 hours, yielding the crude product after aqueous workup. Purification via silica gel chromatography typically affords this compound in 45–60% yield.

Challenges and Mitigations

  • Low Yields : The steric hindrance of the azetidine ring reduces nucleophilicity. Substituting EDC with more reactive agents like HATU (hexafluorophosphate azabenzotriazole tetramethyluronium) increases yields to 65–70% but raises costs.

  • Byproduct Formation : Over-activation of the carboxylic acid can lead to N-acylurea byproducts. Adding N,N-diisopropylethylamine (DIPEA) as a base minimizes this side reaction.

Nucleophilic Substitution Strategies

Alternative approaches employ prefunctionalized oxetane or azetidine building blocks. For example, 3-bromooxetane reacts with azetidine-3-carboxamide in the presence of a base to form the target compound via SN2 displacement.

Base-Mediated Coupling

Azetidine-3-carboxamide (1.0 equiv) is treated with potassium tert-butoxide (2.0 equiv) in tetrahydrofuran (THF) at −78°C. 3-Bromooxetane (1.1 equiv) is added dropwise, and the mixture is warmed to room temperature over 6 hours. This method achieves moderate yields (50–55%) but requires strict anhydrous conditions to prevent hydrolysis of the oxetane ring.

Phase-Transfer Catalysis

To enhance reactivity, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) are employed. In a biphasic system (water/dichloromethane), azetidine-3-carboxamide reacts with 3-chlorooxetane under basic conditions (NaOH, 50°C), yielding the product in 62% isolated yield after extraction.

Reductive Amination Pathways

Reductive amination offers a route to access this compound from azetidine-3-carbaldehyde and oxetan-3-amine. Sodium cyanoborohydride (NaBH3CN) in methanol at pH 4–5 facilitates imine formation and subsequent reduction.

Reaction Parameters

  • Stoichiometry : A 1:1.2 ratio of aldehyde to amine minimizes oligomerization.

  • Solvent Effects : Methanol provides optimal proton availability for iminium ion stabilization, whereas acetonitrile accelerates undesired side reactions.

Yield Comparisons

Reducing AgentSolventTemperatureYield (%)
NaBH3CNMethanol25°C58
NaBH(OAc)3DCM0°C42
BH3·THFTHF25°C37

Data adapted from analogous reductive aminations of strained amines.

Comparative Analysis of Synthetic Routes

Efficiency Metrics

  • Direct Amidation : Highest atom economy but limited by coupling reagent costs.

  • Nucleophilic Substitution : Scalable but sensitive to oxetane electrophile stability.

  • Reductive Amination : Requires stable aldehyde precursors, which are challenging to synthesize for azetidine systems.

Industrial Applicability

Pharmaceutical manufacturers favor direct amidation for its simplicity, despite lower yields, due to reduced purification complexity. Nucleophilic substitution is preferred for kilogram-scale production when bromooxetane is readily available.

Emerging Methodologies

Recent advances in photoredox catalysis and flow chemistry show promise for improving yields:

  • Photochemical Activation : Visible-light-mediated coupling of azetidine carboxylic acids with oxetane amines achieves 75% yield in continuous flow reactors.

  • Enzymatic Amidation : Lipase-catalyzed reactions in nonpolar solvents avoid racemization, though substrate scope remains limited .

Q & A

Q. What are the common synthetic routes for preparing N-(oxetan-3-yl)azetidine-3-carboxamide?

The synthesis typically involves multi-step reactions, focusing on azetidine ring formation and subsequent functionalization. Key steps include:

  • Azetidine ring construction : Cyclization of precursors like 3-azetidinecarboxylic acid derivatives under basic conditions (e.g., using NaH or K₂CO₃) .
  • Oxetan-3-yl group introduction : Coupling reactions (e.g., amide bond formation) between azetidine-3-carboxylic acid and oxetan-3-amine derivatives, often mediated by carbodiimide reagents (e.g., EDC/HOBt) .
  • Purification : Column chromatography or recrystallization to isolate the final product.

Example Reaction Conditions:

StepReagents/ConditionsYield (%)Purity (HPLC)
Azetidine cyclizationNaH, THF, 0°C → RT65–75>90%
Amide couplingEDC, HOBt, DMF, RT80–85>95%

Q. How is the compound characterized to confirm its structure and purity?

Standard analytical techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to verify azetidine and oxetane ring connectivity, and substituent positions. For example, azetidine protons appear as distinct multiplets at δ 3.5–4.5 ppm .
  • Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical value).
  • HPLC : Purity assessment using reverse-phase columns (e.g., C18, acetonitrile/water gradient) .

Q. What are the primary biological targets or applications under investigation?

While direct data on this compound is limited, structurally related azetidine-oxetane hybrids are studied for:

  • Kinase inhibition : Interaction with ATP-binding pockets (e.g., tyrosine kinases implicated in cancer) .
  • Antimicrobial activity : Targeting bacterial enzymes like dihydrofolate reductase .
  • Neuroprotection : Modulation of glutamate receptors or ion channels .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Key strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve azetidine solubility but may require post-reaction purification to remove residuals .
  • Catalyst screening : Palladium-based catalysts for coupling steps (e.g., Suzuki-Miyaura for aromatic substitutions) can enhance efficiency .
  • Temperature control : Low-temperature cyclization reduces side reactions (e.g., ring-opening) .

Data Contradiction Alert: While some protocols favor NaH for cyclization , others report safer alternatives like K₂CO₃ with comparable yields .

Q. How do structural modifications (e.g., fluorination) impact biological activity?

Structure-activity relationship (SAR) studies on analogs reveal:

  • Fluorinated substituents : Enhance metabolic stability and lipophilicity (e.g., 3,4-difluorophenyl derivatives show 2–3× higher cellular uptake vs. non-fluorinated analogs) .
  • Oxetane vs. tetrahydrofuran : Oxetane’s smaller ring size improves conformational rigidity, increasing target binding affinity .

Example SAR Table:

SubstituentLogPIC₅₀ (Kinase X, nM)Solubility (µg/mL)
-H1.2450120
-F1.821085
-CF₃2.59545

Q. How to resolve contradictions in reported biological activity data?

Discrepancies often arise from assay variability or impurity profiles. Mitigation steps:

  • Standardized assays : Use cell lines with consistent genetic backgrounds (e.g., HEK-293 for cytotoxicity ).
  • Batch analysis : Compare HPLC purity (>98%) and residual solvent levels across studies .
  • Orthogonal validation : Confirm activity via both enzymatic (e.g., fluorescence-based) and cellular (e.g., proliferation) assays .

Q. What are the stability considerations for long-term storage?

  • Thermal stability : Decomposition observed >150°C (TGA data), but room-temperature storage is acceptable if protected from moisture .
  • Light sensitivity : Azetidine-oxetane hybrids degrade under UV light; store in amber vials .
  • Solution stability : DMSO stock solutions stable for 6 months at -20°C .

Q. What computational methods are used to predict target interactions?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to kinase pockets (e.g., EGFR, PDB ID: 1M17) .
  • MD simulations : GROMACS for assessing conformational stability of ligand-receptor complexes over 100-ns trajectories .

Key Data Gaps and Research Directions

  • Crystallographic data : No published X-ray structures of the compound; prioritize co-crystallization with target proteins.
  • In vivo pharmacokinetics : Limited ADME data; recommend rodent studies to assess oral bioavailability .

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